REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH2:13]([NH:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].Cl.[OH-].[Na+]>ClCCCl>[CH2:21]([N:20]([CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1)[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCC1=CC=CC=C1
|
Name
|
|
Quantity
|
113 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
4.81 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the resulting cloudy suspension was stirred for 48 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The basic layer was extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated aqueous sodium chloride (70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (5-10% ethyl acetate in hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)C1CCC(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |